molecular formula C7H5N3O3 B1307759 4-Nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 85330-50-3

4-Nitro-1H-benzo[d]imidazol-2(3H)-one

Numéro de catalogue: B1307759
Numéro CAS: 85330-50-3
Poids moléculaire: 179.13 g/mol
Clé InChI: NEXYNHXFBYYIHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Applications De Recherche Scientifique

4-Nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) as a dehydrating agent. The reaction is carried out at elevated temperatures (140-220°C) to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzimidazole ring can undergo oxidation reactions to form N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Reduction: 4-Amino-1H-benzo[d]imidazol-2(3H)-one.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Benzimidazole N-oxides.

Comparaison Avec Des Composés Similaires

    4-Nitrobenzimidazole: Similar structure but lacks the carbonyl group at the 2-position.

    2-Nitrobenzimidazole: Nitro group at the 2-position instead of the 4-position.

    5-Nitrobenzimidazole: Nitro group at the 5-position.

Uniqueness: 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both a nitro group and a carbonyl group, which enhances its reactivity and potential applications. The specific positioning of the nitro group at the 4-position also influences its chemical behavior and biological activity.

Activité Biologique

4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanism of action, pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group at the 4-position and a carbonyl group at the 2-position, which enhances its reactivity and potential biological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Target of Action : The compound primarily interacts with cellular enzymes and receptors involved in critical biochemical pathways. Benzimidazole derivatives are known to affect multiple pathways, including those related to cell division and apoptosis.

Mode of Action : The nitro group can undergo reduction to an amino group, altering the compound's reactivity. This transformation can lead to the formation of various derivatives with potentially enhanced biological activities .

Biological Activities

This compound has been evaluated for several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation. Specifically, this compound has shown promise in inhibiting specific cancer cell lines, although detailed IC50 values are still being investigated .
  • Antitubercular Activity : Recent studies have highlighted its potential as an anti-mycobacterial agent. A related compound demonstrated IC50 values against Mycobacterium tuberculosis, suggesting that modifications to the benzimidazole scaffold could yield effective antitubercular agents .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various benzimidazole derivatives, this compound was found to have significant activity against E. coli and S. aureus, with MIC values reported at 0.0039 mg/mL for certain derivatives .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in vitro against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with further studies needed to elucidate the underlying mechanisms .

Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntibacterialE. coli0.0039 mg/mL
S. aureus0.025 mg/mL
AnticancerVarious cancer cell linesIC50 under investigation
AntitubercularMycobacterium tuberculosisIC50 values reported

Propriétés

IUPAC Name

4-nitro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXYNHXFBYYIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399940
Record name 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85330-50-3
Record name 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triphosgene (56 g, 188.8 mol) was added portionwise over 15 min to a solution of 3-nitro-1,2-phenylenediamine (25.5 g, 167 mol) in CH3CN (400 mL) at 0° C. and the mixture was allowed to warm to ambient temperature after 30 min. The reaction was concentrated in vacuo, diluted with toluene (100 mL) and the solid precipitate was collected by filtration to give the title compound. MS: m/z=180 (M+1).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3-nitro-1,2-phenylenediamine 3a (2 g, 13.06 mmol) dissolved in THF (50 ml) was added in one portion DCI (1.5 equiv., 19.6 mmol, 3.176 g) and the reaction was refluxed for 2 hours. (TLC AcOEt 1/petroleum ether 1). The reaction was filtrated and the yellow solid material was washed with THF and diethyl ether obtaining 2 g of the product that was used for the following step without further purification. Yield=88% 1HNMR (DMSO, 200 MHz) δ 7.11 (1H, t, J=7.6 Hz), 7.31 (1H, dd, J=7.8 Hz, J′=1.2 Hz), 7.74 (1H, dd, J=8.6 Hz, J′=1 Hz), 11.45 (2H, bs)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.